molecular formula C21H25N3O B125436 Ontazolast CAS No. 147432-77-7

Ontazolast

Cat. No. B125436
CAS RN: 147432-77-7
M. Wt: 335.4 g/mol
InChI Key: RVXKHAITGKBBAC-SFHVURJKSA-N
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Description

Ontazolast is a recently developed compound that has attracted the attention of the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as histamine H1 receptor antagonists, which have been used extensively in the treatment of allergic disorders.

Scientific Research Applications

Ontazolast has been extensively studied for its potential therapeutic applications in the treatment of allergic disorders such as asthma, rhinitis, and conjunctivitis. It has also been evaluated for its anti-inflammatory and anti-tumor properties.

Mechanism Of Action

Ontazolast exerts its pharmacological effects by selectively blocking the histamine H1 receptor, which is responsible for mediating the allergic response. By inhibiting the action of histamine, Ontazolast reduces the symptoms of allergic disorders such as itching, swelling, and inflammation.
Biochemical and Physiological Effects:
Ontazolast has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of allergic disorders. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation.

Advantages And Limitations For Lab Experiments

Ontazolast has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and the need for specialized equipment for its synthesis and purification are some of the limitations.

Future Directions

There are several future directions for the research on Ontazolast. One of the potential applications is its use in the treatment of inflammatory bowel disease, which is characterized by chronic inflammation of the gastrointestinal tract. Another area of research is the development of novel formulations of Ontazolast that can improve its solubility and bioavailability. Additionally, the use of Ontazolast in combination with other drugs for the treatment of allergic disorders is an area of active research.

Synthesis Methods

Ontazolast is synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 2-aminothiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a catalyst to yield Ontazolast.

properties

CAS RN

147432-77-7

Product Name

Ontazolast

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(1S)-2-cyclohexyl-1-pyridin-2-ylethyl]-5-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C21H25N3O/c1-15-10-11-20-19(13-15)24-21(25-20)23-18(17-9-5-6-12-22-17)14-16-7-3-2-4-8-16/h5-6,9-13,16,18H,2-4,7-8,14H2,1H3,(H,23,24)/t18-/m0/s1

InChI Key

RVXKHAITGKBBAC-SFHVURJKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)N[C@@H](CC3CCCCC3)C4=CC=CC=N4

SMILES

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4

synonyms

BIRM 270
BIRM-270
N-(2-cyclohexyl-1-(2-pyridinyl)ethyl)-5-methyl-2-benzoxazolamine
ontazolast

Origin of Product

United States

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